An In-depth Technical Guide to the Chemical Structure and Properties of Ngaione
An In-depth Technical Guide to the Chemical Structure and Properties of Ngaione
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ngaione is a naturally occurring furanosesquiterpenoid ketone, notably found in the leaves of the New Zealand native tree, Ngaio (Myoporum laetum).[1] Renowned for its potent hepatotoxicity in livestock, this compound also exhibits antibacterial and insect-repellent properties. This technical guide provides a comprehensive overview of the chemical structure of ngaione, its physicochemical and spectroscopic properties, a representative protocol for its isolation from natural sources, and a proposed mechanism for its cytotoxic activity. This document is intended to serve as a foundational resource for researchers in natural product chemistry, toxicology, and drug development.
Chemical Structure and Identification
Ngaione is a sesquiterpenoid, meaning it is derived from three isoprene units and possesses 15 carbon atoms. Its core structure consists of a tetrahydrofuran ring linked to a furan ring, with an extended ketone-containing side chain.
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IUPAC Name : 1-[(2R,5S)-5-(furan-3-yl)-2-methyloxolan-2-yl]-4-methylpentan-2-one
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Molecular Formula : C₁₅H₂₂O₃
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Stereochemistry : The molecule contains two stereocenters, designated as (2R, 5S), which are crucial for its specific biological activity.
The chemical structure of Ngaione is depicted below:
Physicochemical and Spectroscopic Data
Quantitative data for ngaione is summarized in the table below. While it is a well-identified natural product, comprehensive physical constant data is not widely reported in modern literature. The spectroscopic data provided are essential for its identification and structural confirmation.
| Property | Value |
| Molecular Weight | 250.33 g/mol |
| Molecular Formula | C₁₅H₂₂O₃ |
| Physical State | Oily liquid (typical for essential oils) |
| Melting Point | Data not readily available in the literature. |
| Boiling Point | Data not readily available in the literature. |
| Solubility | Soluble in organic solvents (e.g., ether, chloroform); Insoluble in water.[2] |
| ¹H-NMR Spectroscopy | Specific chemical shifts not detailed in available literature. Expected signals would include those for furan protons, methyl groups, and protons adjacent to the ketone. |
| ¹³C-NMR Spectroscopy | Specific chemical shifts not detailed in available literature. Expected signals would include a downfield signal for the carbonyl carbon (~200 ppm) and signals for the furan and tetrahydrofuran rings.[3][4] |
| Infrared (IR) Spectroscopy | Expected strong absorption band for the C=O (ketone) stretch around 1715-1725 cm⁻¹.[5][6] Additional bands for C-O and C-H stretching would also be present. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z 250.[7][8] Common fragmentation patterns would involve cleavage adjacent to the carbonyl group and loss of the side chain.[9] |
Experimental Protocols: Isolation of Ngaione
The following is a representative protocol for the isolation of ngaione from the leaves of Myoporum laetum, based on standard methodologies for essential oil extraction and purification.
Protocol 3.1: Steam Distillation for Essential Oil Extraction
Objective: To extract the volatile essential oil, containing ngaione, from plant material.
Materials:
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Fresh leaves of Myoporum laetum (1 kg)
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Distilled water
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Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and receiver)[10]
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Heating mantle
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Dichloromethane or Diethyl ether (for extraction)
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Separatory funnel
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Anhydrous magnesium sulfate or sodium sulfate
Methodology:
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Preparation: Coarsely chop the fresh Ngaio leaves to increase the surface area for steam penetration.
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Apparatus Setup: Assemble the steam distillation unit. Place approximately 2 liters of distilled water in the boiling flask. Loosely pack the chopped leaves into the biomass flask.[2]
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Distillation: Heat the boiling flask to generate steam. The steam will pass through the biomass, carrying the volatile essential oils with it. This vapor mixture then travels to the condenser.[10]
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Condensation and Collection: The steam and oil vapor are cooled in the condenser, and the resulting liquid (a hydrosol and a separate oil layer) is collected in the receiver. Continue the process for 2-3 hours, or until no more oil is observed in the distillate.
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Extraction: Combine all the collected distillate in a large separatory funnel. Extract the aqueous layer twice with 50 mL portions of diethyl ether.[11]
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Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude essential oil.
Protocol 3.2: Purification by Column Chromatography
Objective: To isolate pure ngaione from the crude essential oil.
Materials:
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Crude essential oil from Protocol 3.1
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Silica gel (60-120 mesh)
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Glass chromatography column
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Solvent system: Hexane and Ethyl Acetate (gradient elution)
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Test tubes for fraction collection
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Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp
Methodology:
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Column Packing: Prepare a slurry of silica gel in 100% hexane and carefully pack the chromatography column to avoid air bubbles. Add a small layer of sand on top to protect the silica bed.[12]
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Sample Loading: Dissolve the crude essential oil in a minimal amount of hexane. Carefully load this sample onto the top of the column.[13]
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Elution: Begin eluting the column with 100% hexane, collecting fractions of approximately 10-15 mL in test tubes.[14]
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Gradient Elution: Gradually increase the polarity of the mobile phase by slowly increasing the percentage of ethyl acetate in the hexane (e.g., 2%, 5%, 10%, 20% ethyl acetate in hexane). This will elute compounds of increasing polarity.
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Fraction Analysis: Monitor the separation by spotting fractions onto a TLC plate and developing it in an appropriate solvent system (e.g., 9:1 Hexane:Ethyl Acetate). Visualize the spots under a UV lamp.
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Pooling and Concentration: Combine the fractions that contain pure ngaione (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified compound.
Biological Activity and Proposed Signaling Pathway for Hepatotoxicity
Ngaione is a well-documented hepatotoxin.[1] While the precise molecular pathway has not been fully elucidated specifically for ngaione, a plausible mechanism can be proposed based on the well-established toxicology of similar xenobiotics.[15][16][17] This proposed pathway involves metabolic activation to a reactive species, leading to oxidative stress and subsequent cell death.
The logical workflow for this proposed mechanism is detailed below.
References
- 1. Myoporum laetum • New Zealand Plant Conservation Network [nzpcn.org.nz]
- 2. eng.najah.edu [eng.najah.edu]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. eng.uc.edu [eng.uc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. engineering.iastate.edu [engineering.iastate.edu]
- 11. magritek.com [magritek.com]
- 12. ijariit.com [ijariit.com]
- 13. researchgate.net [researchgate.net]
- 14. Isolation and purification of plant secondary metabolites using column-chromatographic technique | Bangladesh Journal of Pharmacology [banglajol.info]
- 15. phytopharmajournal.com [phytopharmajournal.com]
- 16. Current Concepts of Mechanisms in Drug-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
